molecular formula C15H8ClN B14739494 2-Chloroindeno[1,2,3-de]quinoline CAS No. 6297-30-9

2-Chloroindeno[1,2,3-de]quinoline

Cat. No.: B14739494
CAS No.: 6297-30-9
M. Wt: 237.68 g/mol
InChI Key: NMJGBCONSRNWQR-UHFFFAOYSA-N
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Description

2-Chloroindeno[1,2,3-de]quinoline is a heterocyclic compound with the molecular formula C15H8ClN and a molecular weight of 237.68 g/mol It is characterized by a fused ring structure that includes both indene and quinoline moieties, with a chlorine atom substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Chloroindeno[1,2,3-de]quinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

6297-30-9

Molecular Formula

C15H8ClN

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

InChI

InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H

InChI Key

NMJGBCONSRNWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl

Origin of Product

United States

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